molecular formula C8H11N3O B1430031 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 1394645-71-6

3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Cat. No.: B1430031
CAS No.: 1394645-71-6
M. Wt: 165.19 g/mol
InChI Key: PSUFGKQHPOTKRY-UHFFFAOYSA-N
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Description

3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit Bcl-xL proteins, which are involved in regulating apoptosis . By binding to these proteins, this compound can induce pro-apoptotic effects, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bcl-xL proteins can trigger apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound may affect other cellular processes such as cell cycle regulation and DNA repair.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to Bcl-xL proteins, inhibiting their function and promoting apoptosis . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to programmed cell death. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to maintain its pro-apoptotic effects on cancer cells, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution may also be influenced by factors such as tissue permeability and blood-brain barrier penetration.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it interacts with Bcl-xL proteins to induce apoptosis . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-8-4-6-5-9-3-2-7(6)10-11-8/h4,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUFGKQHPOTKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.